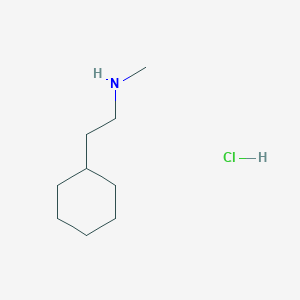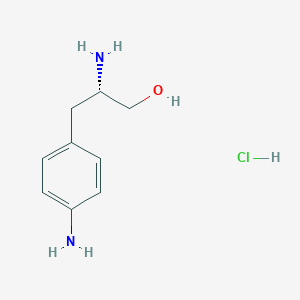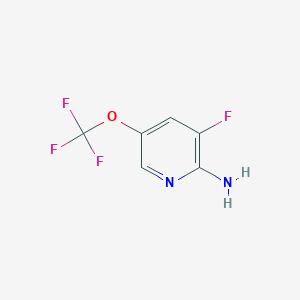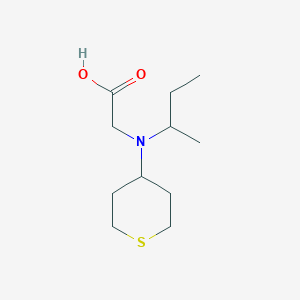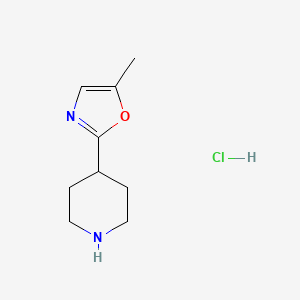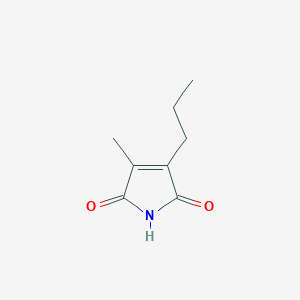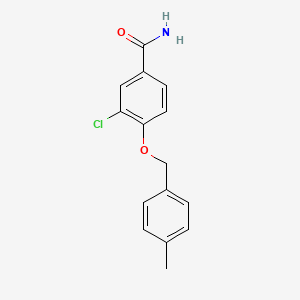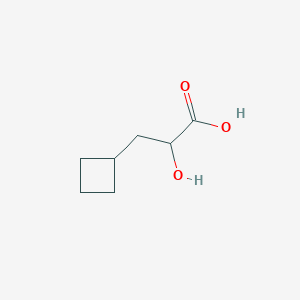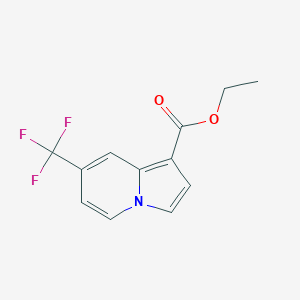
Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate is a chemical compound with the molecular formula C12H10F3NO2. It belongs to the class of indolizine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolizine derivatives, including ethyl 7-(trifluoromethyl)indolizine-1-carboxylate, can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole derivatives . In this method, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 7-(trifluoromethyl)indolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, potentially inhibiting or activating specific biological pathways . The exact molecular targets and pathways involved depend on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 7-(trifluoromethyl)indolizine-1-carboxylate include other indolizine derivatives and trifluoromethyl-substituted compounds . Examples include:
- Ethyl 1H-indole-3-carboxylate
- 7-(trifluoromethyl)indolizine-1-carboxylic acid
- 7-(trifluoromethyl)indolizine-1-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of the indolizine core and the trifluoromethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2227206-59-7 |
|---|---|
Molecular Formula |
C12H10F3NO2 |
Molecular Weight |
257.21 g/mol |
IUPAC Name |
ethyl 7-(trifluoromethyl)indolizine-1-carboxylate |
InChI |
InChI=1S/C12H10F3NO2/c1-2-18-11(17)9-4-6-16-5-3-8(7-10(9)16)12(13,14)15/h3-7H,2H2,1H3 |
InChI Key |
ZQFDYVXTSLNUFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



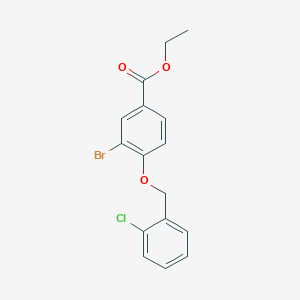
![2-{Pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine](/img/structure/B13025666.png)
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylicacid](/img/structure/B13025673.png)

